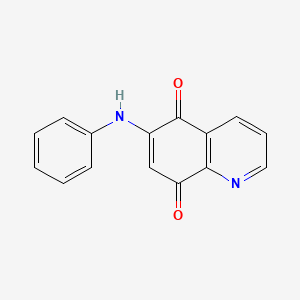

6-Anilino-5,8-quinolinedione

Descripción general

Descripción

LY83583, también conocido como 6-anilino-5,8-quinolinodona, es un compuesto químico que funciona como un inhibidor de la guanilato ciclasa soluble. La guanilato ciclasa soluble es una enzima involucrada en la conversión de trifosfato de guanosina a monofosfato cíclico de guanosina, un componente crítico de la vía de señalización del óxido nítrico y monofosfato cíclico de guanosina. Esta vía juega un papel importante en varios procesos fisiológicos, incluida la relajación del músculo liso y la neurotransmisión .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LY83583 implica la reacción de 5,8-quinolinodona con anilina. La reacción generalmente ocurre en presencia de un solvente adecuado y bajo condiciones controladas de temperatura para asegurar la formación del producto deseado. La reacción se puede resumir de la siguiente manera:

- Disolver 5,8-quinolinodona en un solvente adecuado como etanol o acetona.

- Agregar anilina a la solución y agitar la mezcla a temperatura ambiente.

- Calentar la mezcla de reacción a una temperatura específica (por ejemplo, 60-80 °C) y mantenerla durante un período determinado (por ejemplo, 2-4 horas).

- Enfriar la mezcla de reacción y aislar el producto por filtración o cristalización.

Métodos de Producción Industrial

La producción industrial de LY83583 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de solventes y reactivos de grado industrial, y las condiciones de reacción se optimizan para un rendimiento y pureza máximos. El producto generalmente se purifica utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

LY83583 experimenta varias reacciones químicas, que incluyen:

Oxidación: LY83583 se puede oxidar para formar diferentes derivados de quinona.

Reducción: El compuesto se puede reducir para formar derivados de hidroquinona.

Sustitución: LY83583 puede experimentar reacciones de sustitución donde el grupo anilina es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio. Las reacciones generalmente se llevan a cabo en condiciones ácidas o básicas.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio. Las reacciones generalmente se realizan en una atmósfera inerte para evitar la oxidación.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas. Las reacciones se llevan a cabo en presencia de un catalizador o bajo condiciones específicas de temperatura y presión.

Productos Principales Formados

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinona.

Sustitución: Varios derivados de quinolina sustituidos.

Aplicaciones Científicas De Investigación

Neurology and Biochemistry

- Application : Inhibition of soluble guanylate cyclase.

- Methodology : The compound is introduced into biological systems containing soluble guanylate cyclase, and the resultant effects on cyclic guanosine monophosphate (cGMP) production are measured.

- Outcomes : The application leads to a significant reduction in cGMP levels, which can affect various neurological functions and signal transduction pathways related to neuronal activity .

Immunology and Cell Biology

- Application : Blocking of intracellular calcium release and leukotriene synthesis.

- Methodology : Cells are treated with 6-anilino-5,8-quinolinedione, followed by assays to measure intracellular calcium levels and leukotriene release.

- Outcomes : The compound effectively inhibits antigen-induced leukotriene production, which is crucial for understanding inflammatory responses in diseases such as asthma and allergic reactions .

Pharmacology

- Application : Modulation of platelet activation.

- Methodology : Platelets are treated with the compound to evaluate its effects on cyclic GMP levels and platelet activation.

- Outcomes : The compound inhibits nitrovasodilator-induced increases in cyclic GMP, leading to reduced platelet activation. This suggests potential therapeutic applications in managing cardiovascular diseases .

Oncology

- Application : Antineoplastic properties.

- Methodology : Cancer cells are exposed to this compound to assess its effects on tumor growth and proliferation.

- Outcomes : The compound shows selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as a targeted cancer therapy .

Case Study 1: Inhibition of HIV Replication

Research has demonstrated that this compound exhibits anti-HIV properties by inhibiting the binding of HIV matrix proteins to RNA. This mechanism involves the crosslinking of viral proteins through sulfhydryl interactions, which may lead to the development of new antiviral therapies .

Case Study 2: Anti-Leukemic Activity

Studies have shown that this compound selectively induces apoptosis in certain leukemia cell lines. The mechanism involves DNA cleavage and inhibition of cell proliferation pathways, highlighting its potential as an anti-cancer agent .

Data Summary Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Neurology | Measurement of cGMP production | Inhibition of cGMP leads to altered neuronal signaling |

| Immunology | Assays on leukotriene synthesis | Blockage of leukotriene release |

| Pharmacology | Evaluation of platelet activation | Reduced platelet activation via cyclic GMP modulation |

| Oncology | Assessment of tumor growth in cancer cells | Selective cytotoxicity against cancer cells |

| HIV Research | Inhibition studies on HIV matrix protein binding | Effective crosslinking leading to reduced viral replication |

Mecanismo De Acción

LY83583 ejerce sus efectos inhibiendo la guanilato ciclasa soluble, reduciendo así la producción de monofosfato cíclico de guanosina. Esta inhibición conduce a una disminución de los niveles de monofosfato cíclico de guanosina en varios tejidos, afectando procesos como la relajación del músculo liso y la agregación plaquetaria. El mecanismo de acción del compuesto involucra la formación de aniones superóxido, que interfieren con la actividad de la guanilato ciclasa soluble .

Comparación Con Compuestos Similares

Compuestos Similares

Azul de Metileno: Otro inhibidor de la guanilato ciclasa soluble, utilizado en el tratamiento de la metahemoglobinemia.

Cinaciguat: Un activador de la guanilato ciclasa soluble utilizado en el tratamiento de la insuficiencia cardíaca.

Linaclotide: Un agonista de la guanilato ciclasa C utilizado en el tratamiento del síndrome del intestino irritable con estreñimiento.

Singularidad de LY83583

LY83583 es único en su capacidad de inhibir la guanilato ciclasa soluble a través de la formación de aniones superóxido, un mecanismo que no comparten muchos otros inhibidores de la guanilato ciclasa. Este mecanismo único hace que LY83583 sea una herramienta valiosa en la investigación centrada en la vía de señalización del óxido nítrico y monofosfato cíclico de guanosina .

Actividad Biológica

6-Anilino-5,8-quinolinedione (LY83583) is a quinolone derivative known for its diverse biological activities, particularly in the fields of neurology, immunology, and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H10N2O2. Its structure features a quinoline backbone with an anilino substituent at the 6-position, which contributes to its unique reactivity and biological effects. The compound's ability to interact with various biological molecules enhances its potential as a therapeutic agent.

1. Inhibition of Soluble Guanylate Cyclase:

this compound acts primarily as an inhibitor of soluble guanylate cyclase (sGC), an enzyme that converts GTP to cyclic guanosine monophosphate (cGMP). This inhibition leads to reduced cGMP levels in cells, which is significant in various physiological processes such as vasodilation and platelet activation .

2. Modulation of Calcium Signaling:

The compound has been shown to block the release of intracellular calcium and inhibit the production of leukotrienes, lipid mediators involved in inflammatory responses. This property suggests potential applications in treating conditions like asthma and allergic reactions.

3. Effects on Platelet Function:

Research indicates that this compound can inhibit platelet activation by reducing cGMP levels, thereby increasing platelet reactivity. This effect is critical for understanding its role in thrombotic diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Potential Applications |

|---|---|---|

| Inhibition of sGC | Reduces cGMP levels leading to decreased vasodilation | Cardiovascular diseases |

| Calcium Signaling Block | Inhibits intracellular calcium release | Anti-inflammatory therapies |

| Platelet Activation Inhibition | Reduces platelet activation via cGMP modulation | Thrombotic disorders |

| Antineoplastic Activity | Induces apoptosis in cancer cells through DNA cleavage | Cancer treatment |

Case Studies and Research Findings

-

Anti-Leukemic Activity:

A study demonstrated that this compound exhibits selective cytotoxicity against certain leukemia cell lines while sparing normal cells. The mechanism involves apoptosis induction through DNA damage pathways. -

Cellular Senescence Induction:

In research involving human diploid fibroblasts, treatment with LY83583 led to the induction of cellular senescence characterized by the upregulation of p21, a cyclin-dependent kinase inhibitor. This finding suggests its potential role in cancer therapy by inducing senescence in tumor cells . -

Impact on Nitric Oxide Signaling:

The compound has been implicated in studies focusing on nitric oxide signaling pathways, where it inhibits nitric oxide-induced cGMP formation, further elucidating its role in vascular biology and potential therapeutic implications for conditions influenced by nitric oxide signaling .

Propiedades

IUPAC Name |

6-anilinoquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIJYWUWLNHKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238488 | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91300-60-6 | |

| Record name | 6-(Phenylamino)-5,8-quinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91300-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Anilinoquinoline-5,8-quinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(Phenylamino)-5,8-quinolinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.